Chromomycin A4
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Overview
Description
Chromomycin A4 is a member of the aureolic acid family of antibiotics, which are aromatic glycosylated polyketides produced by actinomycetes . These compounds are known for their potent anticancer and antibacterial properties. This compound, like its analogs, exhibits strong growth inhibition against Gram-positive bacteria and various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromomycin A4 is typically produced through microbial biosynthesis by Streptomyces griseus . The biosynthetic pathway involves the assembly of a tricyclic aglycone structure conjugated with two oligosaccharide chains and a pentyl side chain at the C3 position . The process includes several enzymatic steps that facilitate the formation of the complex molecular structure.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces griseus in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Chromomycin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity and reduce toxicity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may include the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups that can exhibit different biological activities .
Scientific Research Applications
Chromomycin A4 has a wide range of applications in scientific research:
Mechanism of Action
Chromomycin A4 exerts its effects by binding to GC-rich regions of DNA, thereby inhibiting DNA-dependent RNA synthesis . This binding disrupts the function of transcription factors and chromatin structure, leading to the inhibition of gene expression and induction of apoptosis in cancer cells . The molecular targets include DNA gyrase and topoisomerase II, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
- Mithramycin
- Chromomycin A3
- Olivomycin A
Chromomycin A4 stands out due to its potent anticancer activity and its ability to overcome resistance mechanisms in cancer cells .
Properties
CAS No. |
7198-11-0 |
---|---|
Molecular Formula |
C48H68O22 |
Molecular Weight |
997.0 g/mol |
IUPAC Name |
[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3 |
InChI Key |
GFNBGDMLFDVPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O |
Origin of Product |
United States |
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